N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-12-5-1-10(2-6-12)8-18-14(21)7-13-9-23-16(19-13)20-15(22)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPAVGVBDCUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclopropane ring and thiazole moiety, suggests interesting biological activity, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits its biological activity primarily through modulation of specific receptors and pathways involved in cell signaling. Notably, it has been shown to interact with the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in sensory perception and thermoregulation.
TRPM8 Modulation
Research indicates that compounds similar to this compound can act as agonists or antagonists of TRPM8. This modulation can influence calcium ion influx in cells, affecting various physiological processes such as pain sensation and inflammation .
Anticancer Properties
Studies have shown that derivatives of cyclopropane carboxamides exhibit significant inhibitory effects on the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell cycle progression .
In Vitro Studies
In vitro assays demonstrate that this compound effectively inhibits cell growth without inducing cytotoxicity at certain concentrations. This selective activity suggests a therapeutic window for further development .
Case Studies
- Case Study on TRPM8 Activation : In a study involving TRPM8 activation, it was found that compounds structurally related to this compound demonstrated EC50 values in the micromolar range for activating TRPM8 channels. This indicates potential use in pain management therapies .
- Anticancer Efficacy : Another study evaluated the anticancer efficacy of similar compounds against prostate cancer cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis markers observed at higher concentrations .
Summary of Findings
| Property | Observation |
|---|---|
| Chemical Structure | Cyclopropane ring with thiazole moiety |
| TRPM8 Interaction | Acts as an agonist/antagonist |
| Anticancer Activity | Inhibits proliferation in U937 cells |
| Mechanism | Induces apoptosis and affects calcium signaling |
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Molecular Formula : C18H16FN3O3S
- Molecular Weight : 357.40 g/mol
- IUPAC Name : N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazole derivatives, including this compound. Research has shown that compounds with thiazole rings exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects on Breast Cancer Cells
A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.
Case Study: Inhibition of TNF-alpha Production
In vitro assays indicated that this compound reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages by approximately 40%, highlighting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has shown that thiazole-based compounds possess antimicrobial properties against various pathogens.
Case Study: Efficacy Against Staphylococcus aureus
In a series of experiments, the compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential application in developing new antibiotics .
Comparison with Similar Compounds
Key Structural Features
Physicochemical Properties
- Molecular Rigidity : The cyclopropane ring in the target compound and ’s analog restricts rotational freedom, which may increase binding affinity to biological targets compared to flexible propanamide chains in .
Critical Analysis of Divergences and Limitations
- Synthetic Challenges : The target compound’s piperazine moiety requires multi-step synthesis and protection/deprotection strategies, complicating scalability compared to simpler analogs like .
- Activity-Specific Substituents : The 4-fluorophenyl group in the target compound is a hallmark of antimalarial agents, whereas trifluoromethoxy or benzodioxolyl groups () may shift activity toward other targets .
- Contradictions in Biological Data : While focuses on triazole derivatives with unconfirmed biological roles, the target compound’s specificity for Plasmodium underscores the importance of core heterocycle selection .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea derivatives. For this compound, 4-(bromomethyl)thiazole serves as the key intermediate:
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α-Bromoketone Preparation :
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Thiazole Formation :
Functionalization of the Thiazole Intermediate
Introduction of the Carbamoylmethyl Group
The bromomethyl group at position 4 is substituted with a carbamoylmethyl moiety via a nucleophilic displacement reaction:
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Cyanide Substitution :
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Treat 4-(bromomethyl)thiazole with sodium cyanide in DMF at 60°C for 4 hours to form 4-(cyanomethyl)thiazole .
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Yield : 70–75%.
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Hydrolysis to Carboxylic Acid :
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Reflux 4-(cyanomethyl)thiazole with 6M HCl (12 hours) to yield 4-(carboxymethyl)thiazole .
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Purification : Acidic workup followed by filtration.
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Carbamoyl Formation :
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Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂, 70°C, 2 hours).
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React the acid chloride with (4-fluorophenyl)methylamine in anhydrous THF (0°C → RT, 6 hours) to form 4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)thiazole .
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Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane).
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Cyclopropanecarboxamide Installation
Cyclopropanecarbonyl Chloride Synthesis
Cyclopropane-1-carboxylic acid is converted to its acyl chloride:
Amidation of 2-Aminothiazole Intermediate
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Couple cyclopropanecarbonyl chloride with 2-amino-4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)thiazole in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → RT, 12 hours).
Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves cyanide substitution yields by 10–15%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Q & A
What are the standard synthetic protocols for preparing N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how are intermediates characterized?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:
Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, using solvents like ethanol or DMF under reflux .
Carbamoylation: Reaction of the thiazole intermediate with activated cyclopropanecarboxylic acid derivatives (e.g., NHS esters) in the presence of coupling agents like EDC/HOBt .
Functionalization: Introduction of the 4-fluorophenylmethylcarbamoyl group via nucleophilic acyl substitution.
Characterization: Intermediates and final products are analyzed using:
- NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- Mass Spectrometry (HRMS) for molecular weight validation .
- HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%) .
How can researchers design experiments to evaluate the compound’s biological activity while addressing conflicting reports on its pharmacological potential?
Level: Advanced
Methodological Answer:
Contradictory data (e.g., antimicrobial vs. anticancer efficacy) require systematic approaches:
Assay Standardization:
- Use established cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) with positive controls (e.g., doxorubicin, ciprofloxacin) .
- Normalize results to solvent-only controls to rule out vehicle effects.
Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations across 3–5 logarithmic concentrations to quantify potency .
Mechanistic Studies:
- Flow Cytometry to assess apoptosis (Annexin V/PI staining) .
- Enzyme Inhibition Assays (e.g., COX-2 for anti-inflammatory activity) .
Data Reconciliation: Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify significant differences and contextualize variability .
What computational strategies are recommended for predicting the compound’s reactivity and binding modes with biological targets?
Level: Advanced
Methodological Answer:
Quantum Chemical Calculations:
- Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
